molecular formula C₃₆H₆₄N₇O₁₇P₃S xNa B1152970 Pentadecanoyl Coenzyme A Sodium Salt

Pentadecanoyl Coenzyme A Sodium Salt

Cat. No.: B1152970
M. Wt: 991.92
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecanoyl Coenzyme A Sodium Salt (C₃₆H₆₄N₇O₁₇P₃S·xNa; MW 991.92) is a sodium salt derivative of Coenzyme A (CoA), a critical cofactor in enzymatic acetyl transfer reactions and fatty acid metabolism . It is specifically utilized in synthesizing substrates for measuring acyl-CoA dehydrogenase activity, aiding the diagnosis of fatty acid oxidation disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Properties

Molecular Formula

C₃₆H₆₄N₇O₁₇P₃S xNa

Molecular Weight

991.92

Synonyms

S-pentadecanoate Coenzyme A Sodium Salt;  Pentadecanoyl-CoA Sodium Salt;  Pentadecanethioic Acid S-Ester with Coenzyme A Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Pentadecanoyl CoA Sodium Salt and Analogues
Compound Molecular Formula Molecular Weight Counterion Solubility Primary Applications
Pentadecanoyl CoA Sodium Salt C₃₆H₆₄N₇O₁₇P₃S·xNa 991.92 Sodium Slight (H₂O), Very slight (MeOH) Acyl-CoA dehydrogenase assays
Pentanoyl CoA Sodium Salt C₂₆H₄₄N₇O₁₇P₃S·xNa 851.7 Sodium Soluble in H₂O (short-term) Colorectal cancer metabolism studies
15:0 CoA Ammonium Salt C₃₆H₇₃N₁₀O₁₇P₃S 872.02* Ammonium Not specified Lipid metabolism research
n-Pentadecanoic Acid C₁₅H₃₀O₂ 242.4 N/A Low (organic solvents) Free fatty acid studies

Key Differences and Research Implications

Chain Length and Metabolic Specificity
  • Pentadecanoyl CoA (C15): The long acyl chain positions it as a substrate for long-chain acyl-CoA dehydrogenases (LCAD), which catalyze the first step in β-oxidation of fatty acids with ≥14 carbons . This contrasts with Pentanoyl CoA (C5), a short-chain derivative used to study medium-chain acyl-CoA dehydrogenases (MCAD) and valproate metabolism .
  • n-Pentadecanoic Acid (C15): Lacks the CoA moiety, rendering it inactive in CoA-dependent enzymatic reactions. It serves as a precursor for CoA conjugation or a standalone fatty acid in lipidomics .
Counterion Effects
  • Sodium vs. Ammonium Salts: Sodium salts (e.g., Pentadecanoyl CoA Sodium Salt) are preferred in physiological assays due to sodium’s biocompatibility, whereas ammonium salts (e.g., 15:0 CoA Ammonium Salt) may interfere in reactions sensitive to ammonium ions . Sodium salts also exhibit higher stability in aqueous solutions, critical for long-term experiments .
Solubility and Stability
  • In contrast, Pentanoyl CoA Sodium Salt is water-soluble but degrades rapidly, requiring fresh preparation .
  • Hygroscopicity of Pentadecanoyl CoA Sodium Salt mandates strict inert storage conditions, unlike the simpler n-Pentadecanoic Acid, which is stable at room temperature .

Application-Specific Comparisons

  • Fatty Acid Oxidation Disorders: Pentadecanoyl CoA Sodium Salt is indispensable for diagnosing LCAD deficiency, while Pentanoyl CoA targets MCAD deficiency .
  • Cancer Metabolism: Pentanoyl CoA accumulates in colorectal cancer models (Apc+/Min-FCCC mice), highlighting chain-length-specific metabolic dysregulation .
  • Pharmaceutical Salt Design: Lessons from albendazole salt optimization (e.g., sodium vs. trifluoroacetate salts ) underscore the importance of counterion selection in CoA derivatives for enhanced solubility and assay compatibility.

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